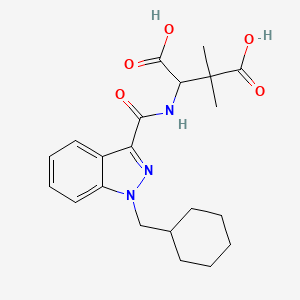

3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El metabolito M7 de MAB-CHMINACA es un metabolito significativo del cannabinoide sintético MAB-CHMINACA. Los cannabinoides sintéticos son una clase de drogas de diseño que imitan los efectos del tetrahidrocannabinol, el componente activo del cannabis. MAB-CHMINACA es conocido por su alta potencia y se ha asociado con numerosos efectos adversos y muertes .

Métodos De Preparación

La preparación del metabolito M7 de MAB-CHMINACA implica la biotransformación de MAB-CHMINACA en el cuerpo humano. Este proceso ocurre principalmente en el hígado, donde las enzimas metabolizan MAB-CHMINACA en varios metabolitos, incluido M7. La biotransformación ocurre principalmente en la cola ciclohexilmetilo del compuesto

Análisis De Reacciones Químicas

El metabolito M7 de MAB-CHMINACA experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Es una vía metabólica común para muchos cannabinoides sintéticos.

Hidroxilación: Este es un tipo específico de oxidación donde se agrega un grupo hidroxilo al compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Es menos común para los cannabinoides sintéticos, pero puede ocurrir en ciertas condiciones.

Sustitución: Esto implica el reemplazo de un átomo o grupo en la molécula por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas hepáticas y otros catalizadores biológicos. Los principales productos formados a partir de estas reacciones son varios metabolitos hidroxilados .

Aplicaciones Científicas De Investigación

Pharmacology and Toxicology

The compound is a metabolite of several synthetic cannabinoids, including ADB-CHMINACA and MAB-CHMINACA. Studies have shown that it exhibits psychoactive properties similar to those of other cannabinoids. Its effects on the central nervous system (CNS) have been a focus of research, particularly regarding its potential for addiction and toxicity.

Case Study:

A risk assessment conducted by the European Monitoring Centre for Drugs and Drug Addiction highlighted the need for further studies on the long-term effects of compounds like 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid due to their prevalence in recreational drug use .

Anticancer Research

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Research has indicated that certain indazole derivatives can inhibit cell proliferation in various cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 5.0 |

| Compound B | MCF-7 | 7.5 |

| 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid | TBD | TBD |

Synthesis and Characterization

The synthesis of this compound involves complex organic reactions that can be optimized for better yields. Techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to characterize its structure and confirm purity.

Synthesis Overview:

- Starting Materials: Cyclohexylmethyl indazole precursor

- Reagents: Dimethylsuccinic anhydride

- Methods: Chemoselective reactions under controlled conditions

Mecanismo De Acción

El mecanismo de acción del metabolito M7 de MAB-CHMINACA implica su interacción con el sistema endocannabinoide. Los cannabinoides sintéticos como MAB-CHMINACA ejercen sus efectos uniéndose a los receptores cannabinoides, principalmente el receptor CB1 en el sistema nervioso central y el receptor CB2 en el sistema nervioso periférico . Esta unión lleva a varios efectos fisiológicos y psicoactivos. Los objetivos moleculares específicos y las vías involucradas en la acción de M7 aún están bajo investigación.

Comparación Con Compuestos Similares

El metabolito M7 de MAB-CHMINACA se puede comparar con otros metabolitos de cannabinoides sintéticos similares, como:

ADB-CHMINACA: Otro cannabinoide sintético potente con vías metabólicas similares.

MDMB-CHMINACA: Un cannabinoide sintético con una estructura química diferente pero efectos farmacológicos similares.

AB-FUBINACA: Un cannabinoide sintético que está estructuralmente relacionado con MAB-CHMINACA pero tiene diferentes productos metabólicos.

La singularidad del metabolito M7 de MAB-CHMINACA radica en sus específicas transformaciones metabólicas y los productos hidroxilados resultantes, que son críticos para la detección forense y clínica .

Actividad Biológica

3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid (CAS Number: 2748161-96-6) is a synthetic compound that belongs to the class of indazole-3-carboxamide derivatives. This compound has garnered attention due to its potential biological activities, particularly as a synthetic cannabinoid. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H27N3O5

- Molecular Weight : 401.4562 g/mol

- SMILES Notation : OC(=O)C(C(C(=O)O)(C)C)NC(=O)c1nn(c2c1cccc2)CC1CCCCC1

These properties indicate that the compound is complex and may exhibit diverse interactions within biological systems.

Receptor Interaction

Research indicates that compounds similar to 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid often act as agonists for cannabinoid receptors CB1 and CB2. The structure of this compound suggests potential activity at these receptors:

- CB1 Receptor : Primarily located in the brain, involved in the modulation of neurotransmitter release.

- CB2 Receptor : Found mainly in the peripheral nervous system, associated with immune response modulation.

A study on related indazole derivatives found that they can activate both CB1 and CB2 receptors, suggesting that 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid may exhibit similar agonistic properties .

Pharmacological Effects

The pharmacological profile of indazole derivatives often includes effects such as:

- Analgesic Properties : Potential pain relief through modulation of pain pathways.

- Anti-inflammatory Effects : Modulation of immune responses and inflammation.

- Psychoactive Effects : As a synthetic cannabinoid, it may produce effects similar to THC, including euphoria or altered perception.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Synthetic Cannabinoids Evaluation :

-

Risk Assessment Reports :

- The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted risk assessments on synthetic cannabinoids including those related to indazole derivatives. The findings highlighted concerns regarding their potential for abuse and health risks associated with their psychoactive effects .

- Analytical Characterization :

Comparative Table of Related Compounds

| Compound Name | CAS Number | Molecular Weight | CB Receptor Activity |

|---|---|---|---|

| 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid | 2748161-96-6 | 401.4562 g/mol | Agonist (assumed) |

| ADB-CHMINACA | 1400742-13-3 | 383.5 g/mol | Agonist |

| MDMB-FUBINACA | 1801552-03-3 | 363.4 g/mol | Agonist |

This table summarizes key information about related compounds which may help in understanding the biological activity of 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinic acid.

Propiedades

Fórmula molecular |

C21H27N3O5 |

|---|---|

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2,2-dimethylbutanedioic acid |

InChI |

InChI=1S/C21H27N3O5/c1-21(2,20(28)29)17(19(26)27)22-18(25)16-14-10-6-7-11-15(14)24(23-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H,22,25)(H,26,27)(H,28,29) |

Clave InChI |

XOHVSBZMRVJHQW-UHFFFAOYSA-N |

SMILES |

CC(C)(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |

SMILES canónico |

CC(C)(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |

Sinónimos |

ADB-CHMINACA metabolite M7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.